2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid
Description
Core Modifications and Pharmacological Outcomes
Modifying the thiazolidine ring’s substituents significantly impacts bioactivity. For instance:
- Thiazolidine-2,4-diones : Replacement of the carboxylic acid with a diketone group, as in 5-(4-alkylbenzylidene)thiazolidine-2,4-diones, enhances anticancer activity by enabling Michael addition reactions with cellular thiols. These derivatives exhibit IC~50~ values of 8–42 μM against melanoma and breast cancer cell lines.
- 2-Arylthiazolidine-4-carboxylic acid amides : Substitution at the 2-position with aromatic groups, as seen in cytotoxic agents for prostate cancer, improves target selectivity. Compounds such as 2-(3,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid benzylamide demonstrate IC~50~ values of 1.2–4.8 μM against PC-3 cells.
- Thiazolidine-4-carboxylic acid esters : Esterification of the carboxylic acid group increases membrane permeability, as evidenced by enhanced antibacterial activity in chalcone-thiazolidine hybrids against Staphylococcus aureus (MIC: 0.78–6.25 μg/mL).
Table 1: Bioactivity of Select Thiazolidine Analogues
Electronic and Steric Considerations
The electron-rich sulfur atom in the thiazolidine ring participates in hydrogen bonding and van der Waals interactions, while ring planarity influences DNA intercalation potential. For example, rigidification via conjugation with chalcones (e.g., 7j–m) improves antibacterial activity by 8-fold compared to flexible analogues. Conversely, saturation of the thiazolidine ring in this compound may enhance metabolic stability by reducing oxidative degradation pathways.
Properties
IUPAC Name |
2-(4-prop-2-enoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h2-6,11-12,14H,1,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJSJSMUJGWMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Thiazolidine Ring-Opening Reactions
The thiazolidine ring (a 5-membered saturated heterocycle containing sulfur and nitrogen) undergoes nucleophilic ring-opening under acidic or basic conditions. Key reactions include:
Example : Reaction with ammonia yields 2-(4-allyloxy-phenyl)-4-carboxy-thiazolidine sulfhydryl intermediates , which can further participate in disulfide bond formation .
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 4 participates in classical acid-derived reactions:
Research Insight : N-Acetylation of the thiazolidine nitrogen (using acetic anhydride/Na₂CO₃) is reported in analogous compounds, stabilizing the ring structure while retaining carboxylic acid reactivity .
Allyloxy Group Transformations
The allyloxy (-O-CH₂-CH=CH₂) substituent undergoes characteristic alkene and ether reactions:
Notable Finding : The allyloxy group’s electron-donating nature enhances electrophilic aromatic substitution (e.g., nitration) at the ortho and para positions of the benzene ring .
Oxidation and Reduction Pathways
| Target Site | Reagents/Conditions | Products |
|---|---|---|
| Thiazolidine sulfur | H₂O₂, acetic acid | Sulfoxide/sulfone derivatives |
| Allyl double bond | OsO₄, NMO | Diol derivative |
Mechanistic Detail : Oxidation of the thiazolidine sulfur proceeds via a radical mechanism, while osmium tetroxide mediates syn-dihydroxylation of the allyl group .
Biological Activity and Enzyme Interactions
Though not a direct reaction, the compound’s structural motifs influence biological interactions:
-
Thiazolidine ring : Acts as a Michael acceptor in enzyme inhibition (e.g., neuraminidase) .
-
Carboxylic acid : Participates in hydrogen bonding with active-site residues (e.g., Arg-120 in COX enzymes) .
Table : Comparative IC₅₀ Values for Analogous Compounds
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| N-Acetyl-2-phenyl-thiazolidine-4-carboxylic acid | Neuraminidase | 12.4 ± 0.8 |
| 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | COX-2 | 8.9 ± 0.6 |
Scientific Research Applications
Based on the search results, here's what is known about the applications of thiazolidine-4-carboxylic acid derivatives:
Scientific Research Applications
- Proteomics Research: 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is available as a product for proteomics research applications .
- Tyrosinase Inhibitors: 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives are investigated as novel tyrosinase inhibitors .
- Glaucoma Management : Studies suggest a shift in glaucoma treatment occurred in patients being evaluated for cataract or ocular surface disease . Clinicians ordered that all the testing be done before cataract surgery to facilitate introducing the idea of MIGS options that could be performed during the cataract surgery .
Studies on related Thiazolidine compounds
- Zebrafish Research: Studies have investigated the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish . Research indicates it can cause negative impacts on different cell types in zebrafish testis, including ultrastructural degenerative effects . Observed effects include mitochondrial degeneration, loss of mitochondrial cristae, and genetic material decondensation in spermatids . The compound may also cause developmental delay of spermatogenic cells . Additional research showed concentration-related pericardial edema, tail malformations, a decrease of the apoptotic rate, and an increase in the death rate has been reported . It has also been detected that (4S)- 2- (4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid causes vacuolization and degeneration both in hepatocyte cells and Kupffer cells and damage of sinusoidal capillaries in zebrafish liver tissue .
Mechanism of Action
The mechanism of action of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of structurally related compounds:
Key Observations :
- Electron-donating groups (e.g., methoxy in 2g ) enhance enzyme inhibition, likely by optimizing steric and electronic interactions with target proteins.
- Bulky substituents (e.g., adamantyl ) improve synthetic yields, possibly by stabilizing intermediates.
- Halogenated derivatives (e.g., bromophenyl ) are utilized in biomarker studies due to their distinct metabolic profiles.
- The allyloxy group in the target compound may increase lipophilicity, enhancing membrane permeability, while its alkene moiety could participate in covalent binding or metabolic activation.
Pharmacological and Toxicological Profiles
- Antioxidant Activity: Thiazolidine-4-carboxylic acid derivatives, such as (2R/S,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid, inhibit NF-κB-mediated inflammation, demonstrating protective effects against UV-induced skin damage .
- Antibacterial Activity: Metal complexes of 2-(hydroxyphenyl)thiazolidine-4-carboxylic acids (e.g., Fe(II) complexes) exhibit superior antibacterial activity against Pseudomonas aeruginosa . The allyloxy group’s electron-withdrawing nature might alter metal-binding efficiency.
- Developmental Toxicity : Derivatives like 2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid induce apoptosis and morphological defects in zebrafish . The allyloxy group’s metabolic byproducts (e.g., epoxides) could pose similar risks.
Physicochemical Properties
- Metabolic Stability : The allyl group may undergo cytochrome P450-mediated oxidation to reactive epoxides, necessitating toxicity studies .
Biological Activity
2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the allyloxy group and the thiazolidine core contributes to its biological activity.
1. Antioxidant Activity
Thiazolidine derivatives have been shown to exhibit significant antioxidant properties. The phenolic moiety in the structure of this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress. Studies indicate that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Table 1: Antioxidant Activity of Thiazolidine Derivatives
| Compound | IC50 (mM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| 3i | 0.565 ± 0.051 | Inhibition of lipid peroxidation |
| 3r | 0.708 ± 0.074 | Inhibition of lipid peroxidation |
2. Anti-inflammatory Effects
Thiazolidines have demonstrated anti-inflammatory properties through the modulation of inflammatory pathways. They can inhibit the activation of nuclear factor kappa B (NF-kB) and reduce the production of pro-inflammatory cytokines. This mechanism is particularly relevant in neuroinflammatory conditions such as Alzheimer's disease .
3. Neuroprotective Effects
Research indicates that thiazolidine derivatives, including this compound, may offer neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. These compounds have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's by enhancing neuronal survival and function .
Case Study: Neuroprotective Efficacy
A study examining the neuroprotective effects of thiazolidine derivatives reported that treatment with these compounds significantly reduced neuronal cell death in models of oxidative stress-induced injury. The compounds were found to enhance cellular antioxidant defenses and inhibit apoptosis pathways .
4. Antimicrobial Activity
Thiazolidine derivatives have shown promise as antimicrobial agents against various pathogens. Their ability to disrupt microbial cell membranes and inhibit essential metabolic processes makes them suitable candidates for further development as antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them.
- Inflammatory Pathway Modulation : It inhibits key signaling pathways involved in inflammation, such as NF-kB.
- Cellular Protection : Enhances cellular resilience against oxidative stress through upregulation of antioxidant enzymes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid?
- Methodology : The compound is typically synthesized via condensation reactions between substituted aldehydes (e.g., 4-allyloxybenzaldehyde) and cysteine derivatives. For example, thiazolidine rings can form through cyclization of cysteine with aldehydes under acidic or neutral conditions . Modifications, such as allyloxy group introduction, may involve nucleophilic substitution or protection/deprotection strategies. Yields range from 35–73% depending on reaction optimization (e.g., solvent choice, catalyst use) .
Q. How is the compound characterized after synthesis?
- Analytical Techniques :
- 1H NMR : Confirms stereochemistry and substituent integration (e.g., allyloxy protons at δ 4.5–5.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental Analysis : Verifies purity and stoichiometry (e.g., C, H, N, S percentages within ±0.4% of calculated values) .
Q. What factors influence the aqueous solubility of this compound?
- Key Factors :
- Substituent Effects : Hydrophobic groups (e.g., allyloxy) reduce solubility, while polar groups (e.g., carboxylic acid) enhance it .
- pH : The carboxylic acid group (pKa ~2.5) increases solubility in basic buffers.
- Data Reference : Solubility for analogous 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid is 2054 mg/L at 25°C .
Advanced Research Questions
Q. How does stereochemistry at the thiazolidine ring affect biological activity?
- Case Study : Derivatives with (2RS,4R) configurations show varying antibacterial efficacy. For instance, adamantane-substituted amides exhibit higher activity due to improved membrane penetration . Computational studies (DFT) reveal that stereoelectronic effects influence binding to bacterial targets like penicillin-binding proteins .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., adamantane vs. biphenyl amides) using IC50 values and logP data .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., β-lactamase) to differentiate target-specific effects from nonspecific cytotoxicity .
- Data Normalization : Account for batch-to-batch purity variations via HPLC (>95% purity required for reproducible results) .
Q. What computational methods aid in predicting reactivity and stability?
- Tools :
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation behavior based on solvation free energies .
- Case Example : DFT studies on 2-(4-carboxyphenyl)-thiazolidine-4-carboxylic acid show intramolecular H-bonding stabilizes the thiazolidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
